molecular formula C17H24F3N5O2S B10930219 1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10930219
M. Wt: 419.5 g/mol
InChI Key: VRFJGJWAPWIFMV-UHFFFAOYSA-N
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Description

1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods would likely optimize these steps for scalability, focusing on cost-effective reagents and conditions that ensure high yields and purity.

Chemical Reactions Analysis

1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives with sulfonamide or trifluoromethyl groups. These compounds share similar chemical properties but differ in their specific substituents, which can significantly impact their biological activity and applications . Examples include:

The uniqueness of 1-ETHYL-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24F3N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H24F3N5O2S/c1-4-24-12(3)15(11(2)22-24)28(26,27)21-9-6-10-25-14-8-5-7-13(14)16(23-25)17(18,19)20/h21H,4-10H2,1-3H3

InChI Key

VRFJGJWAPWIFMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F)C

Origin of Product

United States

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